PLX51107 - 1627929-55-8

PLX51107

Catalog Number: EVT-278822
CAS Number: 1627929-55-8
Molecular Formula: C26H22N4O3
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX51107 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , ] It is classified as a second-generation BET inhibitor and exhibits a unique binding mode compared to other BET inhibitors like JQ1. [, , ] PLX51107 demonstrates promising antineoplastic activity against various cancers, including hematologic malignancies (leukemia, lymphoma, multiple myeloma) and solid tumors (melanoma, small cell lung cancer, uveal melanoma). [, , , , , , , ]

Molecular Structure Analysis

While the provided papers do not include specific molecular structure data or analyses for PLX51107, its structure is characterized as structurally distinct from benzodiazepine-based BET inhibitors like JQ1 and I-BET762. [, ] This unique structure contributes to its distinct binding mode and pharmacological properties. [, , ]

Mechanism of Action

PLX51107 functions by selectively binding to the bromodomains of BET proteins, primarily BRD4. [, , , ] This binding displaces BRD4 from acetylated lysine residues on histones, disrupting chromatin remodeling and inhibiting the transcription of crucial oncogenes, including MYC, BCL2, CDK genes, and cyclin-D1. [, , ] This disruption of oncogenic transcriptional programs leads to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in various cancer cells. [, , , , , , , ]

  • MyD88-dependent toll-like receptor pathway: Inhibition observed in B-cell lymphoma cells. []
  • NF-κB pathway: Modulation observed in multiple myeloma cells. [, , ]
  • JAK/STAT3 pathway: Downregulation observed in a murine model of Tet2 mutated clonal hematopoiesis. []
  • TNF-α signaling pathway: Downregulation observed in a murine model of Tet2 mutated clonal hematopoiesis. []
  • Hippo-YAP pathway: Functional interaction with BET proteins and RAS-MAPK signaling observed in lung cancer. []
Applications
  • Hematologic Malignancies:
    • Acute Myeloid Leukemia (AML): Shows efficacy in vitro and in vivo, particularly in combination with FLT3 inhibitors. [, , , , , , ] A clinical trial combining PLX51107 with azacitidine for relapsed/refractory AML showed modest clinical benefit, particularly in venetoclax-pretreated patients. [, ] Notably, one patient with leukemia cutis achieved a remarkable response with near-complete resolution of skin lesions. []
    • Chronic Lymphocytic Leukemia (CLL): Induces apoptosis and synergizes with venetoclax (BCL2 inhibitor) and ibrutinib (BTK inhibitor). [, , , ] Demonstrates efficacy in reversing T cell dysfunction within the CLL tumor microenvironment. []
    • B-cell lymphoma: Exhibits potent in vitro and in vivo activity, particularly in MYC-driven lymphomas with high BCL2 expression. [, ] Demonstrates synergy with venetoclax in DLBCL models. []
    • Multiple myeloma: Shows in vitro activity and modulates the NF-κB pathway. []
  • Solid Tumors:
    • Melanoma: Delays tumor growth by altering the tumor immune microenvironment, increasing CD8+ T-cell infiltration, and decreasing PD-L1 expression. [, , , ] Combined treatment with PLX3397 (CSF-1R inhibitor) enhances its efficacy by depleting tumor-associated macrophages. []
    • Uveal melanoma: While initial clinical trials showed limited efficacy in liver metastases, preclinical studies suggest potential benefits in combination with FGFR inhibitors to overcome FGF2-mediated resistance. [, , ]
    • Small cell lung cancer: Exhibits sensitivity to growth inhibition. []
    • Anaplastic thyroid cancer: Demonstrates synergistic anti-tumor activity in combination with MEK inhibitors. []
  • Other Applications:
    • African swine fever virus (ASFV) infection: Suppresses ASFV infection in vitro. []
    • Rheumatoid arthritis: Reduces inflammation in a collagen-induced arthritis model by downregulating Fcγ receptor expression and function. []
Future Directions
  • Overcoming Resistance: Further investigation of mechanisms of resistance to BET inhibitors, such as FGF2 upregulation in uveal melanoma, is crucial to developing strategies for overcoming treatment resistance and improving clinical efficacy. [, ] Exploring novel drug combinations, like BET inhibitors with FGFR inhibitors, could enhance therapeutic responses. [, ]
  • Refining Patient Selection: Identifying biomarkers to predict response to PLX51107, such as specific genetic mutations or gene expression profiles, could guide patient selection for clinical trials and personalized treatment approaches. [, ]
  • Investigating Immunomodulatory Effects: Further exploration of PLX51107's impact on the tumor immune microenvironment, particularly its effects on T-cell function, could lead to novel combination therapies with immune checkpoint inhibitors or other immunotherapeutic strategies. [, , , ]
  • Expanding Clinical Applications: Investigating the therapeutic potential of PLX51107 in other cancer types and non-oncological applications, such as inflammatory diseases and viral infections, could broaden its clinical utility. [, ]
  • Developing Next-Generation BET Inhibitors: Continued development of novel BET inhibitors with improved potency, pharmacokinetic properties, and safety profiles could further enhance the therapeutic landscape for cancers and other diseases. []

JQ1

Compound Description: JQ1 is a thieno-triazolo-diazepine that acts as a potent, selective, and competitive bromodomain and extraterminal (BET) inhibitor. JQ1 competitively binds to the acetyl-lysine binding site of BET bromodomains, effectively displacing them from chromatin. [] This disrupts the interaction of BET proteins with acetylated histones, particularly BRD4, leading to downstream effects on gene expression, including the suppression of MYC transcription. JQ1 has shown pre-clinical activity against various cancers. []

I-BET762

Compound Description: I-BET762, also known as GSK525762, is a BET inhibitor that binds to the acetyl-lysine recognition pocket of bromodomains, preventing the interaction of BET proteins with acetylated histones. [] It downregulates MYC expression and has demonstrated anti-tumor effects in preclinical studies. []

Relevance: I-BET762 belongs to the benzodiazepine class of BET inhibitors, like JQ1. [, ] Although structurally similar to JQ1, I-BET762 differs from PLX51107, which possesses a unique 4-azaindole structure. [, ] All three compounds target BET proteins, including BRD4, and impact MYC transcription, highlighting their potential as anti-cancer agents.

OTX015

Compound Description: OTX015 is a small-molecule inhibitor that selectively targets BET proteins, including BRD2, BRD3, and BRD4. [] It competes with acetylated lysine residues for binding to bromodomains, interfering with the formation of protein complexes involved in transcriptional regulation. OTX015 has shown anti-tumor effects in several preclinical models by downregulating MYC and other oncogenic pathways. []

Relevance: OTX015 is another benzodiazepine-based BET inhibitor, similar to JQ1 and I-BET762. [] While OTX015 shares the same target class as PLX51107, they differ in their chemical structures. [, ] PLX51107 is a 4-azaindole derivative, distinguishing it from the benzodiazepine core of OTX015. Despite structural differences, both compounds exhibit anti-tumor activity by inhibiting BET proteins and impacting downstream oncogenic pathways. [, ]

AZD5153

Compound Description: AZD5153 is an orally bioavailable, potent, and selective BET inhibitor, specifically targeting BRD4. [] It competitively binds to the bromodomain of BRD4, disrupting its interaction with acetylated lysine residues on histones and inhibiting downstream gene transcription. AZD5153 has shown promising antitumor activity in preclinical studies. []

Relevance: Similar to PLX51107, AZD5153 is a potent BET inhibitor, demonstrating efficacy in various cancer models, including Chronic Lymphocytic Leukemia (CLL). [] Both compounds induce apoptosis in CLL cells and synergize with venetoclax, a BCL2 inhibitor. [] Although their specific chemical structures differ, both AZD5153 and PLX51107 share a common target and demonstrate comparable anti-tumor effects, particularly in CLL models, suggesting potential therapeutic applications.

PLX2853

Compound Description: PLX2853 is a second-generation, orally bioavailable BET inhibitor that selectively and potently targets the bromodomains of BET proteins, especially BRD4. [] Compared to earlier BET inhibitors, PLX2853 demonstrates enhanced potency and improved tolerability. [] PLX2853 disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression and downstream cellular processes.

Relevance: Developed by the same company as PLX51107 (Plexxikon Inc.), PLX2853 represents a second-generation BET inhibitor with improved potency and a better toxicity profile. [] Both compounds are structurally distinct from earlier benzodiazepine-based BET inhibitors like JQ1 and I-BET762. [, , ] PLX2853 and PLX51107 exhibit significant in vivo activity against AML and mitigate acute GVHD severity in murine models, making them promising candidates for further clinical development. []

INCB054329

Compound Description: INCB054329 is a potent and selective small-molecule inhibitor of BRDT, a member of the BET family of proteins. [] It binds to the bromodomain of BRDT, disrupting its interaction with acetylated lysine residues on histones, thereby affecting gene transcription. INCB054329 has demonstrated inhibitory effects on cancer cell growth. []

Relevance: Unlike the broader BET inhibitors like PLX51107, INCB054329 specifically targets BRDT, another BET protein family member. [] This selective inhibition makes INCB054329 valuable in dissecting the specific roles of individual BET proteins in various cellular processes. While PLX51107 broadly targets the BET family, both compounds highlight the therapeutic potential of targeting BET proteins in cancer treatment. [, ]

Properties

CAS Number

1627929-55-8

Product Name

PLX51107

IUPAC Name

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1

InChI Key

AMSUHYUVOVCWTP-INIZCTEOSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Solubility

Soluble in DMSO

Synonyms

PLX51107; PLX-51107; PLX 51107.

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.